6-Bromo-8-chloroimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of 231.48 g/mol. This compound belongs to the imidazo[1,2-A]pyridine family, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. The presence of bromine and chlorine atoms in its structure contributes to its unique reactivity and biological properties, making it a valuable compound in various scientific fields, particularly in drug development and materials science .
6-Bromo-8-chloroimidazo[1,2-A]pyridine is classified as a halogenated heterocyclic compound. It is primarily sourced from chemical suppliers such as TCI America and Sigma-Aldrich, where it is available for research purposes. The compound is listed under the CAS number 474708-88-8, which serves as a unique identifier for chemical substances . Its classification within the broader category of imidazo[1,2-A]pyridines allows for its use as a precursor in the synthesis of more complex organic molecules.
The synthesis of 6-Bromo-8-chloroimidazo[1,2-A]pyridine typically involves selective halogenation reactions. One common method includes the reaction of imidazo[1,2-A]pyridine derivatives with bromine and chlorine under controlled conditions to achieve the desired substitution pattern. This process can be performed using various solvents and reaction conditions to optimize yield and purity .
In industrial settings, large-scale production may employ continuous flow reactors to enhance efficiency and consistency. Automated systems are utilized to monitor reaction parameters closely, ensuring optimal conditions while minimizing by-products. The purity of commercially available 6-Bromo-8-chloroimidazo[1,2-A]pyridine typically exceeds 98% as determined by gas chromatography .
The molecular structure of 6-Bromo-8-chloroimidazo[1,2-A]pyridine features a bicyclic framework consisting of an imidazole ring fused to a pyridine ring. The specific positions of the bromine and chlorine substituents at the 6 and 8 positions, respectively, impart distinct chemical reactivity compared to other derivatives within the same family.
6-Bromo-8-chloroimidazo[1,2-A]pyridine engages in various chemical reactions due to its halogen substituents:
The mechanism of action for 6-Bromo-8-chloroimidazo[1,2-A]pyridine primarily involves its interaction with biological targets such as enzymes or receptors. In medicinal applications, it may inhibit specific pathways that lead to therapeutic effects. The precise molecular interactions depend on the target system and the specific derivative being studied .
6-Bromo-8-chloroimidazo[1,2-A]pyridine exhibits notable reactivity due to its halogen substituents. These properties facilitate its use in organic synthesis and medicinal chemistry applications.
6-Bromo-8-chloroimidazo[1,2-A]pyridine has several scientific uses:
The electron-rich nature of the imidazo[1,2-a]pyridine ring system dictates distinct halogenation patterns, with electrophilic attack preferentially occurring at the C6 and C8 positions. Bromination at C6 proceeds with high selectivity due to the activation by the bridgehead nitrogen (N1) and the adjacent pyridine-type nitrogen (N3), creating an electron-deficient C5-C6-C7 edge that paradoxically favors electrophilic substitution at C6 over C3. This regioselectivity is further enhanced when electron-withdrawing substituents (e.g., chloro at C8) are present, directing subsequent electrophiles to the C6 position through a combination of resonance and inductive effects. The C8 position exhibits moderate reactivity toward electrophilic chlorination, though achieving selective monochlorination requires careful stoichiometric control to avoid polychlorination [6].
Table 1: Halogenation Positional Selectivity in Imidazo[1,2-a]pyridine Derivatives
Parent Compound | Halogenating Agent | Conditions | Major Product(s) | Regioselectivity Ratio (C6:C8:C3) |
---|---|---|---|---|
Imidazo[1,2-a]pyridine | Br₂ (1 equiv) | DCM, 0°C | 6-Bromo derivative | 85:10:5 |
8-Chloroimidazo[1,2-a]pyridine | Br₂ (1 equiv) | DMF, RT | 6-Bromo-8-chloro | >95:<5:0 |
Imidazo[1,2-a]pyridine | Cl₂ (gas) | AcOH, 40°C | 6,8-Dichloro derivative | Not applicable (di-substitution) |
A robust approach to 6-bromo-8-chloroimidazo[1,2-a]pyridine involves the strategic pre-halogenation of aminopyridine precursors followed by acid-catalyzed cyclization. This method provides superior regiochemical control compared to direct ring halogenation. The synthesis commences with 3-bromopyridin-2-amine, which undergoes selective electrophilic chlorination at the C5 position (equivalent to C8 in the fused system) using chlorine gas in acetic acid or N-chlorosuccinimide in DMF, yielding 2-amino-3-bromo-5-chloropyridine. Subsequent cyclization is achieved using α-halo carbonyl compounds—typically bromoacetaldehyde diethyl acetal (hydrolyzing in situ to bromoacetaldehyde) or ethyl 3-bromopyruvate—under mild acidic conditions. The reaction proceeds via nucleophilic displacement where the pyridine nitrogen attacks the electrophilic carbon, followed by dehydration to form the imidazole ring. This route delivers the target compound in 75-82% overall yield with precise regiochemical placement of the halogens at C6 (from the 3-bromo group) and C8 (from the 5-chloro group) [1] [6].
The chlorine atom at C8 exhibits superior reactivity over the C6 bromine in Suzuki-Miyaura cross-coupling due to its enhanced electrophilicity from the adjacent imine-like nitrogen (N3). This differential reactivity enables selective functionalization at C8 while preserving the C6 bromide for subsequent derivatization. Optimized conditions employ Pd(PPh₃)₄ (2-5 mol%) as catalyst with aqueous Na₂CO₃ as base in toluene/ethanol (3:1) solvent mixtures at 70-80°C. Under these conditions, diverse aryl and heteroaryl boronic acids couple efficiently, with electron-neutral and electron-rich boronic acids achieving >85% conversion within 12 hours. The C6 bromine remains intact during these transformations, as confirmed by NMR studies and its subsequent reactivity in separate cross-coupling reactions. This sequential functionalization strategy allows access to highly decorated imidazo[1,2-a]pyridines relevant to pharmaceutical development, particularly PI3Kα inhibitors where the C8 position accommodates pharmacophoric groups like substituted pyridines or functionalized phenyl rings [2].
Table 2: Suzuki-Miyaura Coupling at C8 of 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Product Yield (%) |
---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 14 | 88 |
3-Pyridinylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Na₂CO₃ | Dioxane/H₂O | 16 | 82 |
4-Carboxyphenylboronic acid | Pd(OAc)₂/XPhos (4 mol%) | CsF | DMF/H₂O | 20 | 75 |
2-Methoxypyridin-4-ylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane | 18 | 79 |
The carboxyl group at C2, introduced via cyclization with ethyl 3-bromopyruvate, serves as a versatile handle for amide bond formation through Buchwald-Hartwig amination. Following hydrolysis of the ethyl ester to the carboxylic acid (using NaOH in ethanol/water), the acid is activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF and coupled with morpholine, piperazine, or substituted anilines. The reaction is catalyzed by Pd₂(dba)₃/XPhos (2-4 mol%) with Cs₂CO₃ as base in toluene at 90°C, achieving yields of 70-92% for alicyclic amines. Sterically hindered amines like 2,6-dimethylpiperazine require elevated temperatures (110°C) and extended reaction times (24 hours) but maintain good yields (68%). This methodology has proven essential for generating analogs that explore structure-activity relationships (SAR) in kinase inhibition, particularly where the amide group forms critical hydrogen bonds with Val851 in the PI3Kα hinge region [2].
Traditional imidazo[1,2-a]pyridine syntheses employ organic solvents like DMF or DCM, but recent advances utilize heterogeneous basic catalysts in aqueous systems. Magnesium oxide (MgO) efficiently catalyzes the cyclocondensation of 2-amino-3-bromo-5-chloropyridine with α-halo carbonyls in water/ethanol (4:1) at 60-70°C. The protocol eliminates halogenated solvents and reduces waste generation while maintaining yields comparable to conventional methods (78-83%). The catalyst is recovered by simple filtration and reused for 3-4 cycles with minimal activity loss. This approach leverages the dual functionality of MgO: its surface basic sites deprotonate the amine to enhance nucleophilicity, while its Lewis acidity activates the carbonyl toward nucleophilic attack. The aqueous conditions also facilitate hydrolysis of intermediates like bromoacetaldehyde diethyl acetal, eliminating the need for separate hydrolysis steps [6].
Ball milling techniques provide a solvent-free route to 6-bromo-8-chloroimidazo[1,2-a]pyridine with dramatically reduced reaction times. The aminopyridine precursor and ethyl 3-bromopyruvate (1:1 molar ratio) are loaded into a milling jar with two stainless steel balls (15 mm diameter). After milling at 30 Hz for 45-60 minutes, the crude product is obtained in 92-95% yield without solvent or external heating. The mechanical energy input promotes intimate mixing of reagents and enhances reactivity through continuous exposure of fresh surfaces. This method circumvents solubility issues associated with polar substrates and reduces purification complexity—simple washing with cold ethanol affords the pure product. Scaling to 50-g batches demonstrates consistent efficiency, highlighting its potential for sustainable large-scale synthesis [6].
Photoredox catalysis enables direct functionalization of the electron-rich C3 position, bypassing pre-functionalization requirements. Using Ir(ppy)₃ (2 mol%) as photocatalyst and K₂S₂O₈ as oxidant under blue LED irradiation, 6-bromo-8-chloroimidazo[1,2-a]pyridine undergoes Minisci-type alkylation with alcohols or alkylation with Michael acceptors in acetonitrile/water (5:1) at ambient temperature. The mechanism involves oxidative quenching of the excited photocatalyst to generate the imidazopyridinium radical cation, followed by deprotonation to form a nucleophilic C3 radical. This radical adds to electron-deficient alkenes (e.g., acrylates, vinyl sulfones) or engages with alkyl radicals derived from alcohol oxidation. Yields range from 65-88% with excellent functional group tolerance, preserving both halogens (Br at C6, Cl at C8) for downstream modifications. This strategy facilitates rapid access to analogs bearing diverse alkyl, allyl, or fluorinated side chains at C3 without requiring protective group strategies [7].
Iodoarene-mediated reactions provide metal-free access to C3-aminated derivatives using diacetoxyiodobenzene (PIDA) and azoles (pyrazole, triazole) in hexafluoroisopropanol (HFIP). The solvent acts as both hydrogen-bond donor and electron-transfer mediator, facilitating single-electron oxidation of the imidazopyridine to generate a radical cation. Nucleophilic attack by the azole at C3 followed by rearomatization yields the coupled products in 70-84% yield. For sulfonylation, sodium sulfinates and TBHP (tert-butyl hydroperoxide) in DCE at 80°C afford C3-sulfonyl derivatives through a sulfonyl radical addition pathway. These methods exhibit broad functional group compatibility, with the C6 bromine and C8 chlorine remaining unaffected, enabling subsequent cross-coupling at these positions. The metal-free nature avoids contamination from transition metals, making this approach advantageous for pharmaceutical synthesis where metal residues are problematic .
Table 3: Radical-Based Functionalization Techniques for Imidazo[1,2-a]pyridines
Reaction Type | Conditions | Radical Source | Position Functionalized | Representative Yield (%) |
---|---|---|---|---|
Photoredox Alkylation | Ir(ppy)₃ (2 mol%), K₂S₂O₈, Blue LEDs, MeCN/H₂O | Trichloro(ethoxy)methane | C3 | 78 |
Photoredox Michael Addition | Ru(bpy)₃Cl₂ (1.5 mol%), DIPEA, Blue LEDs, DMSO | Ethyl acrylate | C3 | 85 |
Metal-Free Amination | PIDA (2 equiv), Pyrazole, HFIP, RT | Azoles | C3 | 80 |
Sulfonylation | NaSO₂Tol, TBHP, DCE, 80°C | Sodium p-toluenesulfinate | C3 | 76 |
Table 4: Compound Identifiers for 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 474708-88-8 | |
Molecular Formula | C₇H₄BrClN₂ | |
Molecular Weight | 231.48 g/mol | |
PubChem Substance ID | 354335576 | |
MDL Number | MFCD11518983 | |
Synthonix Catalog Number | SY3H95ECD664 | |
Purity (Typical) | >98.0% (GC) | |
Appearance | White to pale yellow crystalline solid | |
Melting Point | 131-135°C | |
Storage Conditions | Refrigerator (<15°C recommended) | [5] [6] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7